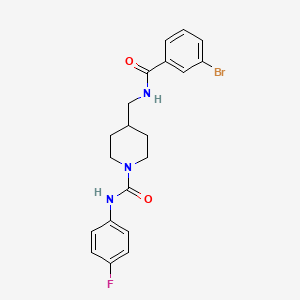

4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Description

4-((3-Bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a 3-bromobenzamido-methyl group at the 4-position and an N-(4-fluorophenyl) carboxamide moiety. The 3-bromo substituent on the benzamido group introduces steric and electronic effects that may enhance receptor binding affinity or metabolic stability, while the 4-fluorophenyl group is a common pharmacophore in drug design due to its ability to modulate lipophilicity and bioavailability .

Properties

IUPAC Name |

4-[[(3-bromobenzoyl)amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrFN3O2/c21-16-3-1-2-15(12-16)19(26)23-13-14-8-10-25(11-9-14)20(27)24-18-6-4-17(22)5-7-18/h1-7,12,14H,8-11,13H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZVCUKCWCSAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative reacts with the piperidine ring.

Attachment of the 3-Bromobenzamido Group: This step can be achieved through an amide coupling reaction, where 3-bromobenzoic acid or its derivative is coupled with the piperidine ring using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

Substitution: The bromine atom in the 3-bromobenzamido group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used under mild conditions.

Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as K2CO3 (potassium carbonate).

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines derived from the reduction of amide groups.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their interactions with biological targets, such as enzymes or receptors. This can help in understanding the structure-activity relationships (SAR) of related compounds.

Medicine

The compound and its derivatives may have potential as pharmaceutical agents. Research could focus on their efficacy and safety as therapeutic agents for various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting or modulating their activity. The presence of the bromobenzamido and fluorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the piperidine ring could enhance binding affinity through ionic or hydrogen bonding interactions.

Comparison with Similar Compounds

Key Observations :

- Substituent Complexity: The 3-bromobenzamido group in the target compound distinguishes it from simpler analogues like compound (6) in , which has a basic 2-aminoethyl side chain. The bromine atom may enhance hydrophobic interactions in target binding compared to fluorine or methyl groups .

- Heterocyclic Modifications : Compound (5) in replaces the benzamido group with a 1,3-benzodiazol-2-one moiety, demonstrating that heterocyclic substitutions can retain bioactivity (e.g., inhibition of 8-oxo lesions) but may reduce synthetic yield (74% vs. 98–120% for simpler analogues) .

- Pharmacological Profiles : AZD5363 () and BIBN4096BS () illustrate how advanced substitutions (e.g., pyrrolopyrimidine, quinazolinyl) confer high selectivity and potency in kinase or GPCR targeting, suggesting that the target compound’s bromobenzamido group could be optimized for similar specificity .

Pharmacodynamic and Pharmacokinetic Considerations

- This contrasts with sulfonyl-containing derivatives (), which may exhibit better aqueous solubility .

- Metabolic Stability : The bromine atom in the target compound could reduce oxidative metabolism compared to fluorine, as seen in ’s 4-(4-fluorophenyl)piperidine derivatives, where fluorine is prone to hepatic dehalogenation .

Selectivity and Receptor Interactions

- The N-(4-fluorophenyl) group is a conserved feature in many analogues (e.g., ), suggesting its role in π-π stacking or hydrogen bonding with aromatic residues in target proteins. However, the 3-bromobenzamido group may engage in unique halogen bonding, as observed in kinase inhibitors like AZD5363 .

- Compound S594-0601 () incorporates a 1,2,4-oxadiazole ring, demonstrating that heterocyclic linkers can modulate selectivity for specific enzymes or receptors, a strategy applicable to optimizing the target compound .

Biological Activity

4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, identified by its CAS number 1234944-40-1, is a synthetic organic compound that features a unique structure with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperidine core substituted with a 3-bromobenzamido group and a 4-fluorophenyl group. Its structural formula can be represented as follows:

This configuration suggests potential interactions with various biological targets due to the presence of halogenated and aromatic groups, which can influence lipophilicity and binding affinity.

The biological activity of 4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is hypothesized to involve interaction with specific proteins or enzymes. The presence of the bromobenzamido and fluorophenyl groups may facilitate binding to hydrophobic pockets in proteins, while the piperidine ring could enhance interactions through ionic or hydrogen bonding.

Data Table: Comparison of Biological Activities

Study on Anticancer Activity

A related study investigated the anticancer properties of piperidine derivatives, revealing that modifications at the aromatic ring significantly enhanced cytotoxicity against various cancer cell lines. The study suggested that halogen substitutions could improve binding affinity to target proteins involved in cell cycle regulation.

Neuropharmacological Evaluation

Research on similar piperidine compounds indicated that they could act as serotonin reuptake inhibitors, providing insights into their potential use as antidepressants. The structural features of these compounds were critical in determining their effectiveness in modulating neurotransmitter levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.